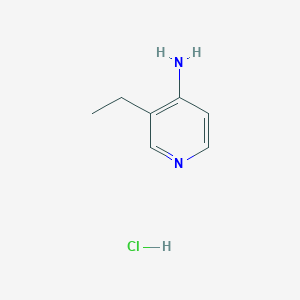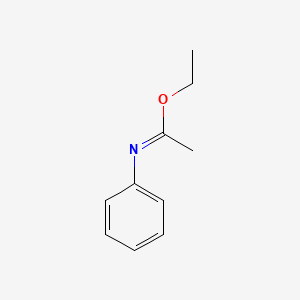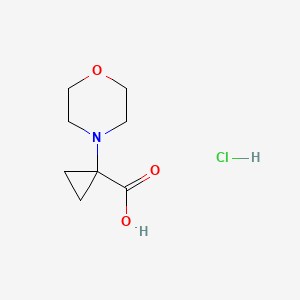
3-Ethylpyridin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is commonly used in various scientific research.
Molecular Structure Analysis
The molecular structure of 3-Ethylpyridin-4-amine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
3-Ethylpyridin-4-amine hydrochloride has a melting point of 209-210 °C . Other physical and chemical properties such as its density, boiling point, and flash point are not specified in the search results .Applications De Recherche Scientifique
Anticancer Agents
3-Ethylpyridin-4-amine hydrochloride has been studied in the context of anticancer agents. Researchers have synthesized compounds related to this chemical, assessing their effects on cell proliferation and survival in cancer models. For instance, Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 3-Ethylpyridin-4-amine, and evaluated their impact on L1210 cells and mice with P388 leukemia (Temple et al., 1983).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Annand et al. (1965) investigated the adsorption of compounds like 4-ethylpyridine on steel, demonstrating its potential as a corrosion inhibitor (Annand et al., 1965).
Antimalarial Research
In antimalarial research, compounds derived from 3-Ethylpyridin-4-amine have been synthesized and tested. Barlin and Tan (1984) prepared N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate, evaluating their antimalarial activity (Barlin & Tan, 1984).
Liquid Chromatography and Fluorescence Detection
Lian et al. (2009) developed a method for determining amines, using derivatives of 3-Ethylpyridin-4-amine in high-performance liquid chromatography with fluorescence detection (Lian et al., 2009).
Non-Steroidal Antiinflammatory Agents
Ukrainets et al. (1993) researched the synthesis of N-(2-pyridyl)amides of 1-R-4-hydroxy-2-quinolone-3-carboxylic acids as potential non-steroidal antiinflammatory agents, involving reactions with 2-aminopyridine (Ukrainets et al., 1993).
Bioconjugation in Aqueous Media
Research by Nakajima and Ikada (1995) on the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media involved the use of ethylenediamine and benzylamine, which are structurally similar to 3-Ethylpyridin-4-amine (Nakajima & Ikada, 1995).
Electrosynthesis from Cyanopyrazole
Mikhal’chenko et al. (2007) explored the electrosynthesis of amines from 1-ethyl-4-nitro-3-cyanopyrazole, a process relevant to the synthesis and applications of 3-Ethylpyridin-4-amine (Mikhal’chenko et al., 2007).
Orthometalation in Chemistry
Vicente et al. (1997) investigated the orthometalation of primary amines, which has implications for the chemistry and applications of compounds like 3-Ethylpyridin-4-amine (Vicente et al., 1997).
Propriétés
IUPAC Name |
3-ethylpyridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBBDHZCSKSQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyridin-4-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)





![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)